{8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanamine
Description
{8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanamine is a bicyclic amine derivative featuring a spirocyclic 1,4-dioxaspiro[4.5]decane core with a methyl group at the 8-position and an aminomethyl substituent. Its molecular formula is C₁₀H₁₉NO₂, with a molecular weight of 185.27 g/mol . The compound is typically synthesized via reactions involving methylamine and spirocyclic ketones, as described in protocols for related spirocyclic amines . Key properties include a predicted boiling point of 270.1±15.0°C, a pKa of 10.20±0.29, and a density of 1.08±0.1 g/cm³ . It serves as a versatile intermediate in organic synthesis, particularly in drug discovery and catalysis .
Properties
IUPAC Name |
(8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-9(8-11)2-4-10(5-3-9)12-6-7-13-10/h2-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUOSWDXFWDDBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC1)OCCO2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207111-64-5 | |
| Record name | {8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 8-methyl-1,4-dioxaspiro[4.5]decan-8-yl methanol with an amine source, such as methanamine, under suitable reaction conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
{8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced compounds.
Scientific Research Applications
{8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Analogs
Biological Activity
{8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanamine is a synthetic compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol. It features a unique spirocyclic structure that has garnered interest for its potential biological activities, including applications in medicinal chemistry and biochemistry.
- Molecular Formula: C10H19NO2
- Molecular Weight: 185.26 g/mol
- CAS Number: 1207111-64-5
- Structure: The compound contains a dioxaspirodecane ring system which contributes to its unique chemical behavior.
Synthesis and Reactions
The synthesis of this compound typically involves the reaction of 8-methyl-1,4-dioxaspiro[4.5]decan-8-yl methanol with an amine source under controlled conditions. Common reactions include oxidation, reduction, and substitution, which can yield various derivatives depending on the reagents used .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. These interactions can modulate biological pathways, leading to various pharmacological effects.
Potential Therapeutic Applications
Research indicates that compounds similar to this compound may exhibit:
- Antitumor Activity: Preliminary studies suggest potential cytotoxic effects against cancer cell lines.
- Analgesic Properties: Related compounds have been utilized in the synthesis of analgesics, indicating potential pain-relieving properties.
In Vitro Studies
In vitro experiments have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Broussoflavonol B | SK-BR-3 | 17.19 | Cell-cycle arrest |
| Kazinol A | T24 | 50 | G0/G1 arrest |
These findings highlight the potential for this compound to be developed into therapeutic agents targeting specific cancers .
Pharmacological Studies
Pharmacological evaluations have shown that compounds with similar structures can interact with neurotransmitter systems, suggesting potential applications in neuropharmacology. For instance, they may influence dopamine reuptake mechanisms, which is critical in treating disorders like depression and schizophrenia .
Safety and Toxicology
The compound is classified with the signal word "Danger" and associated hazard statements indicating it may cause skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335). Therefore, appropriate safety measures should be employed when handling this compound in research settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
